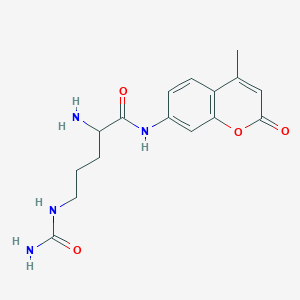

H-Orn(carbamoyl)-AMC

Description

Significance of H-Orn(carbamoyl)-AMC in Enzymology and Probe Development

H-Orn(carbamoyl)-AMC is a cornerstone in enzymology, particularly in the study of proteases. These enzymes play crucial roles in a vast array of biological processes, and their dysregulation is often linked to disease states. The utility of H-Orn(carbamoyl)-AMC lies in its design as a fluorogenic substrate. In its intact form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the citrulline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. nih.gov This release can be monitored in real-time, providing a direct measure of enzyme activity.

This "switch-on" fluorescence mechanism offers high sensitivity, allowing for the detection of even low levels of enzyme activity in small sample volumes. encyclopedia.pub This is particularly advantageous in high-throughput screening (HTS) applications for the discovery of new enzyme inhibitors, a critical step in drug development. chemimpex.comnih.gov By measuring the reduction in fluorescence in the presence of a test compound, researchers can efficiently screen large libraries of molecules for potential therapeutic agents. chemimpex.com

The specificity of H-Orn(carbamoyl)-AMC for certain proteases makes it a valuable tool for enzyme fingerprinting and profiling. nih.gov For instance, it is recognized as a substrate for enzymes like bleomycin (B88199) hydrolase. bachem.com This allows researchers to identify and characterize specific protease activities within complex biological mixtures.

Historical Context of Fluorescent Substrates in Biochemical Assays

The use of fluorescence in biological research has a rich history, dating back to the synthesis of the first synthetic fluorophore, fluorescein, in 1871. biotium.com However, the application of fluorescent molecules in biochemical assays, particularly for enzyme analysis, became more widespread in the latter half of the 20th century. biotium.com The development of coumarin-based fluorophores, such as 7-hydroxycoumarin and its derivatives, was a significant advancement. encyclopedia.pub These molecules exhibit desirable photophysical properties, including high fluorescence quantum yields when appropriately substituted. nih.gov

The core principle behind fluorogenic enzyme substrates is the quenching of a fluorophore's emission until an enzymatic reaction occurs. encyclopedia.pub Early work demonstrated that while 7-hydroxycoumarin was highly fluorescent, its conjugated forms, such as glucuronide and sulfate (B86663) conjugates, were not. encyclopedia.pub This observation laid the groundwork for designing substrates where enzymatic cleavage of a non-fluorescent precursor would release a fluorescent reporter. encyclopedia.pub

Over the years, a diverse array of fluorogenic substrates has been developed for various enzyme classes, including proteases, phosphatases, and glycosidases. nih.govresearchgate.net The design often involves linking an enzyme-specific peptide or other recognition motif to a fluorophore like AMC. This modular approach has allowed for the creation of highly specific probes for a wide range of enzymes. nih.gov The advent of techniques like solid-phase peptide synthesis has further facilitated the creation of libraries of fluorogenic substrates for comprehensive enzyme profiling. researchgate.netescholarship.org

Overview of Current Research Trajectories for H-Orn(carbamoyl)-AMC

Current research continues to leverage the valuable properties of H-Orn(carbamoyl)-AMC and similar fluorogenic substrates in several key areas:

Drug Discovery and High-Throughput Screening: The compound remains a vital tool in the search for new protease inhibitors. chemimpex.com Its use in HTS allows for the rapid identification of lead compounds that can be further developed into drugs for various diseases, including cancer and infectious diseases. chemimpex.com

Enzyme Profiling and Diagnostics: Researchers are using H-Orn(carbamoyl)-AMC and libraries of related substrates to characterize the protease activity profiles (the "protease fingerprint") of different cell types, tissues, and disease states. nih.gov This information can lead to the discovery of new biomarkers for diagnostic purposes. chemimpex.com

Understanding Disease Mechanisms: By providing a means to accurately measure the activity of specific proteases, H-Orn(carbamoyl)-AMC helps to elucidate the roles of these enzymes in the progression of diseases such as cancer and neurodegenerative disorders. chemimpex.combiosynth.com

Development of Novel Probes: While H-Orn(carbamoyl)-AMC is a well-established substrate, the principles of its design are being used to develop new and improved fluorogenic probes with enhanced specificity, different wavelengths, and for a wider range of enzymes. nih.gov

Interactive Data Table: Properties of H-Orn(carbamoyl)-AMC

| Property | Value |

| Synonyms | H-Cit-AMC, H-Orn(carbamoyl)-AMC |

| Molecular Formula | C16H20N4O4 |

| Molecular Weight | 332.36 g/mol |

| CAS Number | 93753-78-7, 201851-46-9, 123314-39-6 |

| Fluorescence Principle | Enzymatic cleavage releases fluorescent AMC |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~440-460 nm |

Data sourced from multiple chemical suppliers and research articles. chemimpex.comguidechem.comechelon-inc.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQBHXDILQZJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of H Orn Carbamoyl Amc

Methodologies for H-Orn(carbamoyl)-AMC Synthesis

The synthesis of H-Orn(carbamoyl)-AMC fundamentally involves the formation of a peptide bond between the amino acid L-ornithine, with its side chain specifically modified with a carbamoyl (B1232498) group, and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the assembly of peptide-based molecules like H-Orn(carbamoyl)-AMC. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a common strategy in modern SPPS.

The general workflow for synthesizing a peptide-AMC conjugate via SPPS involves:

Resin Preparation: An appropriate resin, such as a Rink Amide resin, is selected to ultimately yield a C-terminal amide upon cleavage.

First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

Deprotection: The Fmoc group is removed, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), to expose the free α-amino group.

Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the resin-bound amino acid.

Repeat Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

A critical component for the synthesis of H-Orn(carbamoyl)-AMC is the availability of the appropriately protected building block, Fmoc-L-Orn(carbamoyl)-OH . The synthesis of this precursor is a key step. While the synthesis of Fmoc-Orn(Boc)-OH is well-documented, the introduction of the carbamoyl group onto the δ-amino group of ornithine requires a specific synthetic route. This can be achieved through the reaction of the free δ-amino group of a suitably protected ornithine derivative with a carbamoylating agent, such as potassium isocyanate or by using an isocyanate-generating reagent.

| Step | Description | Reagents/Conditions |

| 1 | Resin Swelling | Resin (e.g., Rink Amide), DMF |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF |

| 3 | Amino Acid Coupling | Fmoc-L-Orn(carbamoyl)-OH, Coupling agents (e.g., HBTU, HATU), Base (e.g., DIPEA) |

| 4 | Final Fmoc Deprotection | 20% Piperidine in DMF |

| 5 | Cleavage from Resin | Trifluoroacetic acid (TFA), Scavengers (e.g., water, TIS) |

This interactive table outlines the general steps in an SPPS cycle for the synthesis of H-Orn(carbamoyl)-resin, the precursor to H-Orn(carbamoyl)-AMC.

The final step in the synthesis of H-Orn(carbamoyl)-AMC involves the coupling of the protected ornithine derivative to the 7-amino-4-methylcoumarin (AMC) fluorophore. This is typically achieved by activating the carboxylic acid of the N-terminally protected H-Orn(carbamoyl) and reacting it with the amino group of AMC.

Common coupling reagents used for this amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Alternatively, uronium/aminium-based coupling reagents such as HBTU, HATU, or TBTU can be employed for rapid and efficient coupling.

The choice of coupling strategy depends on factors such as the scale of the synthesis, the specific protecting groups used, and the desired purity of the final product.

| Coupling Reagent | Additive (if applicable) | Key Features |

| DCC/DIC | HOBt, HOAt | Cost-effective, well-established |

| HBTU/HATU/TBTU | - | High efficiency, rapid coupling |

This interactive table compares common coupling strategies for the AMC moiety.

Combinatorial Library Synthesis Utilizing H-Orn(carbamoyl)-AMC Scaffolds

H-Orn(carbamoyl)-AMC serves as an excellent foundational scaffold for the construction of combinatorial libraries of fluorogenic substrates. These libraries are powerful tools for profiling the substrate specificity of proteases. By systematically varying the amino acid residues at positions P1, P2, P3, etc., relative to the scissile bond (the Orn-AMC linkage), researchers can rapidly identify the preferred cleavage sequences for a given enzyme.

The synthesis of such libraries is often performed using a "split-and-pool" strategy on solid-phase. In this approach, the resin is divided into multiple portions, a different amino acid is coupled to each portion, and then the portions are recombined. This process is repeated for each variable position in the peptide chain, resulting in a library where each resin bead carries a unique peptide sequence.

The use of a fluorogenic leaving group like AMC is particularly advantageous in this context. When a protease cleaves the amide bond between the ornithine and the AMC, the liberated AMC molecule exhibits a significant increase in fluorescence, providing a direct and sensitive readout of enzymatic activity. This allows for high-throughput screening of the library to determine the optimal substrate sequences.

Design and Synthesis of H-Orn(carbamoyl)-AMC Derivatives for Specific Research Applications

Beyond their use in broad-specificity profiling, H-Orn(carbamoyl)-AMC can be derivatized to create highly specific substrates for particular enzymes. Once the preferred cleavage sequence of a protease is identified from a combinatorial library screen, individual peptide sequences incorporating the carbamoylornithine-AMC core can be synthesized.

The design of these derivatives often involves a detailed understanding of the enzyme's active site and substrate-binding pockets. For instance, the carbamoyl group on the ornithine side chain may mimic the side chain of citrulline or other modified amino acids, making it a useful probe for enzymes that recognize such residues.

Researchers can synthesize a series of derivatives with subtle modifications to the peptide backbone or side chains to fine-tune the substrate's affinity and selectivity for the target enzyme. For example, a fluorogenic substrate for tryptase, a serine protease from mast cells, has been developed as Ac-Orn-Phe-Arg-AMC, demonstrating the utility of ornithine-AMC conjugates in specific enzyme assays. echelon-inc.com These tailored substrates are invaluable for a range of applications, including:

Enzyme kinetics studies: Determining kinetic parameters such as Km and kcat.

Inhibitor screening: Identifying and characterizing compounds that block enzyme activity.

Diagnostic assays: Detecting the presence or activity of specific enzymes in biological samples.

The synthesis of these specific derivatives follows the same principles of SPPS and AMC coupling described earlier, with the key difference being the defined sequence of amino acids coupled to the H-Orn(carbamoyl)-AMC core.

H Orn Carbamoyl Amc As a Fluorogenic Substrate in Enzymatic Assays

Principles of Fluorescence-Based Enzymatic Activity Measurement

Fluorescence-based assays are a cornerstone of modern enzyme research, prized for their high sensitivity and amenability to high-throughput screening. mdpi.comnih.gov These assays typically employ a substrate that is non-fluorescent or weakly fluorescent until acted upon by an enzyme. iris-biotech.de The enzymatic reaction liberates a fluorophore, a molecule that emits light upon excitation, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity. nih.govlabcluster.com

Release of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Fluorescent Signal

The fundamental principle behind the use of H-Orn(carbamoyl)-AMC and similar substrates is the enzymatic release of the highly fluorescent compound 7-Amino-4-methylcoumarin (AMC). caymanchem.combertin-bioreagent.comresearchgate.net In its conjugated form, linked to a peptide or amino acid via an amide bond, the fluorescence of the AMC moiety is quenched. iris-biotech.decaymanchem.combertin-bioreagent.com Proteolytic cleavage of the substrate at the bond adjacent to the AMC group liberates the free AMC molecule. caymanchem.com This free AMC exhibits strong fluorescence, typically with excitation maxima around 345-365 nm and emission maxima in the range of 440-460 nm. caymanchem.comnih.gov The intensity of this fluorescent signal is directly proportional to the amount of AMC released and, consequently, to the rate of the enzymatic reaction. bertin-bioreagent.comresearchgate.net This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme activity in real-time. researchgate.net

Optimization of Assay Conditions for Quantitative Analysis

To ensure accurate and reproducible quantitative analysis of enzyme activity, several experimental parameters must be optimized. researchgate.net These include:

pH: Lysosomal enzymes, for example, function optimally in an acidic environment. Determining the optimal pH for a specific enzyme is crucial for maximizing its catalytic efficiency. nih.govnih.gov This is typically achieved by performing the assay across a range of pH values to identify the one that yields the highest activity. nih.govnih.govnumberanalytics.com

Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate need to be carefully chosen. Enzyme concentration should be in a range that produces a linear response over time. nih.gov Substrate concentration is also critical; for determining Michaelis-Menten kinetics, a range of concentrations bracketing the Michaelis constant (Km) is required. bmglabtech.comresearchgate.net

Buffer Composition: The components of the assay buffer can significantly impact enzyme activity. For instance, the presence of certain ions, like chloride, can influence the activity of some enzymes. nih.gov

Incubation Time and Temperature: The duration of the reaction and the temperature at which it is conducted must be controlled to ensure that the reaction proceeds within the initial linear range and to maintain the stability of the enzyme. labcluster.comnumberanalytics.com

By systematically optimizing these conditions, researchers can establish a robust and reliable assay for the quantitative analysis of enzyme activity. researchgate.netnih.gov

Substrate Specificity Profiling of Proteolytic Enzymes

Understanding the substrate specificity of a protease—the particular amino acid sequences it preferentially cleaves—is fundamental to elucidating its biological function and for the development of specific inhibitors. nih.gov H-Orn(carbamoyl)-AMC and similar fluorogenic substrates are integral to powerful techniques designed for this purpose.

Positional Scanning Synthetic Combinatorial Library (PS-SCL) Applications

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) of fluorogenic substrates have become a key technology for rapidly determining the substrate specificity of proteases. nih.govrenyi.hu A PS-SCL is a collection of peptide sub-libraries. In each sub-library, one amino acid position (e.g., P1, P2, P3, or P4) is fixed with a specific amino acid, while the other positions contain a mixture of many different amino acids. renyi.hu When a protease is screened against this library, the rate of AMC release from each sub-library indicates the enzyme's preference for the fixed amino acid at that particular position. nih.govrenyi.hunih.gov This method allows for a comprehensive and rapid assessment of an enzyme's preferences at each position of the substrate cleavage site. renyi.hu

The development of bifunctional coumarin (B35378) fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), a derivative of AMC, has further enhanced the utility of PS-SCLs by simplifying the solid-phase synthesis of libraries with diverse amino acids at the P1 position. renyi.hu

Identification of Preferred Amino Acid Sequences for Enzyme Cleavage

By combining the data from screening P1, P2, P3, and P4-diverse libraries, a detailed profile of the enzyme's preferred cleavage sequence can be constructed. nih.govrenyi.hu For example, studies using PS-SCL have successfully identified the specificities of a wide range of proteases, including caspases, granzyme B, and various cathepsins. nih.govrenyi.hu

The results from PS-SCL screens can be validated by synthesizing individual peptide substrates with the predicted optimal sequence and performing kinetic analysis. researchgate.net This approach has been used to confirm the substrate preferences of enzymes like plasmin and thrombin. nih.govresearchgate.net For instance, the optimal P4 to P2 substrate sequence for thrombin was identified as P4-Nle/Leu/Ile/Phe/Val, P3-Xaa (any amino acid), and P2-Pro, which aligns with many of its known physiological substrates. researchgate.net Similarly, the specificity of plasmin was determined, revealing a preference that matches cleavage sites in its natural substrates. nih.gov This detailed knowledge of preferred cleavage motifs is crucial for designing selective substrates and inhibitors. renyi.hu

Kinetic Characterization of Enzyme-Catalyzed Reactions Using H-Orn(carbamoyl)-AMC

Fluorogenic substrates like H-Orn(carbamoyl)-AMC are extensively used to determine key kinetic parameters of enzyme-catalyzed reactions, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). researchgate.netslideshare.net These parameters provide fundamental insights into the enzyme's catalytic efficiency and its affinity for the substrate. libretexts.org

The Michaelis-Menten model is the foundational framework for analyzing enzyme kinetics. slideshare.net By measuring the initial reaction rates at various substrate concentrations, a saturation curve is generated. researchgate.net Non-linear regression analysis of this data allows for the direct calculation of K_m and V_max. researchgate.net The K_m value, which represents the substrate concentration at half V_max, is an indicator of the affinity between the enzyme and the substrate. libretexts.org The V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org

From these primary parameters, the catalytic efficiency of an enzyme, often expressed as the k_cat/K_m ratio, can be determined. libretexts.org This "specificity constant" is a measure of how efficiently an enzyme converts a substrate into a product and is a critical metric for comparing the activity of different enzymes or the preference of a single enzyme for different substrates. libretexts.org The continuous nature of fluorescence assays using substrates like H-Orn(carbamoyl)-AMC is particularly well-suited for these kinetic studies, allowing for real-time monitoring of product formation. mdpi.com

Determination of Catalytic Efficiency (kcat/Km)

Catalytic efficiency, represented by the specificity constant kcat/Km, is a fundamental parameter in enzyme kinetics that measures how efficiently an enzyme converts a substrate into a product. nih.gov It is the ratio of kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time) to Km (the Michaelis constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity, Vmax). researchgate.netfrontiersin.org This ratio is particularly useful for comparing an enzyme's preference for different competing substrates. nih.gov

Table 1: Catalytic Efficiency of Human PAD4 with Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| BAEE | 2.1 ± 0.3 | 9.0 ± 0.5 | 4,300 |

| Histone H3 | 0.034 ± 0.007 | 11.0 ± 0.7 | 320,000 |

| Histone H4 | 0.07 ± 0.02 | 2.3 ± 0.2 | 33,000 |

This table presents data adapted from studies on PAD4 activity with different substrates to illustrate the concept of catalytic efficiency. The data for BAEE, Histone H3, and Histone H4 are from reference nih.gov.

Steady-State Kinetic Analysis

Steady-state kinetic analysis is a cornerstone of enzymology used to elucidate reaction mechanisms and determine key kinetic parameters like Km and Vmax. mdpi.com This analysis assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. nih.gov By measuring the initial reaction velocity (V₀) at various substrate concentrations ([S]), a Michaelis-Menten plot can be generated, and the data can be fitted to the Michaelis-Menten equation to determine Km and Vmax. nih.govnih.gov

In a typical assay using H-Orn(carbamoyl)-AMC, the enzyme is mixed with a range of substrate concentrations, and the rate of AMC release is monitored fluorometrically. mdpi.com For example, steady-state kinetic analysis of human peptidylarginine deiminase 2 (hPAD2) was performed using the substrate BAEE, yielding a standard Michaelis-Menten curve from which kinetic values were derived. nih.gov Similar analyses have been conducted for PAD4, which is known to be involved in various diseases and is a target for inhibitor development. nih.govcaymanchem.com These studies are critical for understanding how PAD enzymes recognize and process their substrates. nih.gov

Table 2: Steady-State Kinetic Parameters for Peptidylarginine Deiminases (PADs)

| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | kcat (s⁻¹) |

| hPAD2 | BAEE | 1.8 ± 0.2 | 56 ± 2 | 5.8 ± 0.2 |

| PAD4 | BAEE | 2.1 ± 0.3 | - | 9.0 ± 0.5 |

This table showcases representative steady-state kinetic parameters for PAD enzymes. The data for hPAD2 is from reference nih.gov. The data for PAD4 is from reference nih.gov. Vmax was not reported in the same units for PAD4.

Enzyme Inhibition Studies with H-Orn(carbamoyl)-AMC as a Reporter Substrate

H-Orn(carbamoyl)-AMC is frequently used as a reporter substrate in high-throughput screening and detailed kinetic studies to identify and characterize enzyme inhibitors. In these assays, the ability of a test compound to reduce the rate of AMC release from the substrate indicates its inhibitory activity. mdpi.com The concentration of an inhibitor that reduces enzyme activity by 50% is known as the IC50 value. creative-enzymes.com

Mechanisms of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible.

Reversible inhibition is characterized by non-covalent binding between the inhibitor and the enzyme. The inhibitor's effect can be reversed, typically by dilution. creative-enzymes.com There are several types of reversible inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This increases the apparent Km of the substrate but does not affect Vmax.

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic activity but not substrate binding. This reduces Vmax without changing Km. For noncompetitive inhibitors, the inhibitory constant (Ki) is approximately equal to the IC50 value.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product. This type of inhibition reduces both Vmax and Km.

Irreversible inhibition occurs when an inhibitor binds to the enzyme through a stable, covalent bond, permanently inactivating it. These inhibitors often contain a reactive electrophilic group, or "warhead," that forms a covalent adduct with a nucleophilic amino acid residue (like cysteine or serine) in the enzyme's active site. caymanchem.com The development of such inhibitors, like F-amidine and Cl-amidine for PAD enzymes, has been a significant focus in drug discovery. caymanchem.com These compounds act as mechanism-based inactivators. caymanchem.com

By using a reporter substrate like H-Orn(carbamoyl)-AMC, researchers can perform kinetic experiments at varying concentrations of both the substrate and a potential inhibitor to determine the mechanism of inhibition and calculate the inhibitory constant (Ki), which reflects the inhibitor's binding affinity.

Development of Activity-Based Probes Targeting Proteases

Activity-based probes (ABPs) are a class of small molecule reagents designed to covalently and irreversibly label the active form of an enzyme. Unlike substrates that are turned over, ABPs form a stable bond with the enzyme, allowing for the detection, quantification, and identification of catalytically competent enzymes in complex biological samples. An ABP typically consists of a recognition element that directs it to a specific enzyme family, a reactive "warhead" that forms the covalent bond, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection.

The development of ABPs often relies on fluorogenic substrates like H-Orn(carbamoyl)-AMC for characterization. For example, researchers developing novel irreversible inhibitors for PAD enzymes, such as haloacetamidine-containing compounds, use enzyme activity assays to confirm their potency and mechanism. caymanchem.com These compounds, including F-amidine and Cl-amidine, function as activity-based probes by covalently modifying a critical cysteine residue in the active site of PADs. caymanchem.com To test the effectiveness of a new ABP, its ability to inhibit the enzyme is measured by monitoring the residual enzyme activity on a fluorogenic substrate. A time-dependent decrease in the rate of H-Orn(carbamoyl)-AMC hydrolysis after incubation with the ABP would confirm that the probe is an irreversible inhibitor. caymanchem.com This approach was instrumental in developing potent and selective inhibitors for the PAD family of enzymes, which are valuable tools for studying their role in health and disease. caymanchem.com

Table 3: Potency of Selected PAD Inhibitors

| Compound | Type | Target Enzyme | IC50 |

| Cl-amidine | Irreversible | PAD4 | ~5 µM |

| GSK199 | Reversible | PAD4 | 250 nM |

| GSK484 | Reversible | PAD4 | 50 nM |

| TDFA (Thr-Asp-F-amidine) | Irreversible | PAD4 (selective) | - |

This table summarizes the potency of various inhibitors developed for PAD enzymes. The IC50 for Cl-amidine is from reference creative-enzymes.com. The IC50 values for GSK199 and GSK484 are from reference. TDFA is noted as a highly potent and selective PAD4 inhibitor.

Applications of H Orn Carbamoyl Amc in Biomedical Research

Role in Drug Discovery and Target Validation

The quest for novel therapeutics heavily relies on the identification of molecules that can modulate the activity of disease-relevant enzymes and on the validation of these enzymes as viable drug targets. acs.org H-Orn(carbamoyl)-AMC plays a significant role in these early stages of drug discovery.

High-Throughput Screening (HTS) is a foundational process in modern drug discovery, allowing for the rapid assessment of vast libraries of chemical compounds to identify those that alter the activity of a specific biological target. hudsonlabautomation.comresearchgate.net Fluorogenic substrates like H-Orn(carbamoyl)-AMC are integral to HTS campaigns targeting enzymes, particularly proteases. chemimpex.comhudsonlabautomation.com

The principle of an HTS assay using H-Orn(carbamoyl)-AMC involves incubating the target enzyme with the substrate and a compound from a screening library. If the compound inhibits the enzyme, the cleavage of H-Orn(carbamoyl)-AMC is reduced or prevented, resulting in a low or absent fluorescent signal. Conversely, if the compound activates the enzyme, the fluorescent signal will be enhanced compared to a control. This method enables the testing of thousands of compounds daily through the use of robotic automation and sensitive fluorescence plate readers. hudsonlabautomation.com The goal is to identify "hits"—compounds that meet specific performance criteria for further development. hudsonlabautomation.comatrandi.com

Below is a table illustrating a hypothetical HTS result for inhibitors of a target protease.

| Compound ID | Concentration (µM) | Enzyme Activity (% of Control) | Fluorescence Signal (RFU) | Hit Status |

| Control | - | 100% | 10,000 | - |

| Compound A | 10 | 98% | 9,800 | No |

| Compound B | 10 | 12% | 1,200 | Yes |

| Compound C | 10 | 55% | 5,500 | No |

| Compound D | 10 | 8% | 800 | Yes |

This is a representative data table. RFU = Relative Fluorescence Units.

The clear, quantifiable results provided by substrates such as H-Orn(carbamoyl)-AMC are crucial for advancing studies in enzymology and identifying potential therapeutic agents. chemimpex.com This approach has been instrumental in discovering modulators for various enzyme classes, including positive allosteric modulators that enhance enzyme activity. nih.gov

Before a drug can be developed, its target, typically a protein or enzyme, must be validated to confirm its role in the disease pathology. H-Orn(carbamoyl)-AMC and similar fluorogenic substrates are utilized in the functional validation and characterization of these targets. chemimpex.com For instance, researchers can use such substrates to measure the enzymatic activity of a potential target in diseased versus healthy tissues. An observed overexpression or hyperactivity of the enzyme in the disease state can validate it as a therapeutic target. chemimpex.com

Once a target is validated, substrates like H-Orn(carbamoyl)-AMC are used to characterize its biochemical properties. This includes determining its substrate specificity and kinetic parameters (e.g., Kₘ and kₖₐₜ), which are fundamental for understanding its function. Furthermore, these substrates are essential for studying the mechanism of action of potential drug candidates identified through HTS. For example, they are used in assays to determine the potency (e.g., IC₅₀ values) and mechanism of inhibition of lead compounds against targets like Schistosoma mansoni cathepsin B1 (SmCB1), a crucial enzyme for the parasite's survival and a validated drug target for schistosomiasis. nih.gov

Utilization in Diagnostic Research Assays

Beyond drug discovery, H-Orn(carbamoyl)-AMC has applications in the development of diagnostic research assays. chemimpex.com The activity of certain enzymes can serve as a biomarker for specific diseases. Assays using fluorogenic substrates can detect aberrant enzyme activity in biological samples, such as cell lysates or patient biofluids. chemimpex.complos.org For example, research into cancer often involves studying proteolytic enzymes that are overexpressed in tumors; substrates like H-Orn(carbamoyl)-AMC can be employed to detect and quantify this activity, aiding in the understanding of tumor biology. chemimpex.com The high sensitivity of fluorescence-based assays is particularly advantageous for detecting low-abundance enzymes or subtle changes in activity, which is critical for early disease detection research. chemimpex.com There is a pressing need for better diagnostic tools for many conditions, and enzyme activity assays represent a promising avenue. nih.gov

Contributions to Understanding Cellular Processes and Signaling Pathways

The intricate network of cellular functions is largely governed by enzymes and the signaling pathways they participate in. H-Orn(carbamoyl)-AMC provides a means to probe these complex systems.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. ethz.chmdpi.com This makes PPIs an important, albeit challenging, class of targets for therapeutic intervention. ethz.chd-nb.info H-Orn(carbamoyl)-AMC is utilized in research that examines PPIs. chemimpex.com For example, the activity of an enzyme can be modulated by its interaction with another protein. By using a substrate like H-Orn(carbamoyl)-AMC to measure enzyme activity, researchers can screen for conditions or molecules that disrupt or stabilize a specific PPI, thereby providing insight into cellular regulation and identifying potential starting points for drug design. rsc.org

Understanding what an enzyme does within a cell is a central question in biology. Fluorogenic substrates are key tools for elucidating the function of newly discovered or poorly characterized enzymes. By providing a reliable method to measure catalytic activity, H-Orn(carbamoyl)-AMC allows researchers to determine the specific conditions under which an enzyme is active, what molecules might regulate it, and its preferred substrates. nih.gov For example, determining the pH profile of an enzyme's activity can suggest the cellular compartment in which it functions, as was done for the prolyl oligopeptidase from Schistosoma mansoni. plos.org Similarly, testing enzyme activity against a panel of substrates or in the presence of various inhibitors helps to define its role and specificity, contributing to a deeper understanding of its place in cellular and organismal physiology. plos.orgnih.gov

Research in Disease Mechanisms Involving Proteolytic Enzymes

Studies on Cancer-Related Proteases and Their Regulation

The tumor microenvironment is characterized by dysregulated proteolytic activity, which is fundamental to cancer progression, invasion, and metastasis. nih.govmdpi.com Proteases such as cathepsins, matrix metalloproteinases (MMPs), and serine proteases are often overexpressed in tumors and are crucial for remodeling the extracellular matrix (ECM), activating growth factors, and modulating immune responses. nih.govacademicjournals.orgthno.org

H-Orn(carbamoyl)-AMC and similar fluorogenic substrates are employed to investigate the activity of these cancer-related enzymes. chemimpex.com For instance, research has focused on designing "caged" molecules that only become active substrates for specific enzymes overexpressed in cancer cells, allowing for targeted analysis of RNA expression in tumor cells. nih.gov This approach utilizes the unique enzymatic profiles of cancer cells, such as the overexpression of certain proteases, to achieve cell-specific labeling. nih.gov

Studies have demonstrated that elevated levels of specific proteases, such as cathepsins B and L, correlate with poor prognosis in various cancers, including breast, colorectal, and pancreatic cancer. academicjournals.org The activity of these enzymes can be quantified using fluorogenic substrates in assays designed to screen for potential inhibitors or to understand the mechanisms of tumor progression. chemimpex.comresearchgate.net The urokinase-type plasminogen activator (uPA) system, a key serine protease pathway implicated in cancer invasion, is another area where such substrates are used to measure enzymatic activity and evaluate therapeutic targets. thno.org

Table 1: Research Applications of H-Orn(carbamoyl)-AMC & Similar Substrates in Oncology

| Enzyme Class | Specific Enzyme(s) | Role in Cancer | Research Application of Substrate |

|---|---|---|---|

| Cysteine Proteases | Cathepsin B, Cathepsin L | ECM degradation, tumor invasion, apoptosis evasion. mdpi.comacademicjournals.org | Quantifying enzyme activity in tumor lysates; screening for inhibitors. chemimpex.comacademicjournals.org |

| Serine Proteases | uPA, Plasmin, Kallikreins (hKs) | Activation of other proteases (MMPs), ECM degradation, angiogenesis. thno.org | Measuring activity in cancer cell lines to study invasion mechanisms. thno.org |

| Metalloproteases | MMPs, ADAMs | ECM remodeling, release of growth factors, metastasis. nih.govthno.orgmdpi.com | Assessing the efficacy of MMP inhibitors in pre-clinical models. mdpi.com |

Investigation of Proteases in Infectious Diseases and Pathogen Virulence

Proteases are critical virulence factors for a wide range of pathogenic organisms, including bacteria, viruses, and parasites. nih.gov These enzymes are essential for host tissue invasion, nutrient acquisition, and evasion of the host immune system. H-Orn(carbamoyl)-AMC and other fluorogenic substrates are instrumental in identifying and characterizing these pathogen-derived proteases, making them potential targets for antimicrobial therapies. nih.gov

For example, in the study of parasitic diseases, researchers have used fluorogenic substrates to measure protease activity in pathogens like Leishmania and Schistosoma mansoni. In Leishmania donovani, a serine protease activity was identified using the substrate Z-Pro-Arg-AMC, which was crucial for understanding its role in the parasite's life cycle. nih.gov Similarly, a cathepsin L from Schistosoma mansoni, SmCL3, which is involved in digesting host blood proteins, was characterized using the fluorogenic substrate Z-Phe-Arg-AMC. plos.org This research helps in understanding how the parasite acquires nutrients and survives within the host. plos.org

In bacteriology, profiling the substrate specificity of proteases is key to understanding their function. The MarP protease from Mycobacterium tuberculosis, which is required for resistance to stress, was characterized using a combinatorial library of fluorogenic substrates containing a 7-amino-4-carbamoylmethylcoumarin (ACC) group to determine its preferred cleavage sites. nih.gov Such studies are vital for developing drugs that can inhibit these essential pathogen enzymes. nih.govnih.gov

Table 2: Use of Fluorogenic Substrates in Infectious Disease Research

| Pathogen | Protease Studied | Substrate Used (Example) | Research Finding |

|---|---|---|---|

| Leishmania donovani | Oligopeptidase B (Serine Protease) | Z-Pro-Arg-AMC | Identified high levels of serine protease activity, crucial for immune evasion. nih.gov |

| Schistosoma mansoni | SmCL3 (Cathepsin L) | Z-Phe-Arg-AMC | Characterized a gut-associated protease that degrades host hemoglobin and serum albumin for nutrients. plos.org |

| Mycobacterium tuberculosis | MarP (Periplasmic Protease) | PS-SCL with ACC fluorophore | Determined substrate specificity, revealing its role in stress resistance and virulence. nih.gov |

| SARS-CoV-2 | Main Protease (Mpro) | Combinatorial library with ACC fluorophore | Synthesized fluorogenic substrates to screen for inhibitors against the viral protease. researchgate.net |

Enzyme Activities in Metabolic Disorders and Homeostasis

Metabolic homeostasis relies on the precise regulation of countless enzymatic reactions. uzh.ch Inborn errors of metabolism are a class of genetic diseases caused by deficiencies in specific enzymes, leading to the accumulation of toxic substrates or a lack of essential products. wikipedia.org Fluorogenic substrates like H-Orn(carbamoyl)-AMC are valuable for diagnosing these disorders and for research into the underlying mechanisms.

A key area of application is in the study of the urea (B33335) cycle, a metabolic pathway that detoxifies ammonia. patsnap.com Ornithine transcarbamylase (OTC), a mitochondrial enzyme, catalyzes the conversion of L-ornithine and carbamoyl (B1232498) phosphate (B84403) to L-citrulline. nih.gov H-Orn(carbamoyl)-AMC, as an analogue of a product of this pathway, is relevant for assaying enzymes involved in ornithine and citrulline metabolism. Deficiencies in OTC can lead to hyperammonemia, a life-threatening condition. nih.gov Research has identified variants of OTC with altered kinetic properties, such as an increased Michaelis constant (Km) for L-ornithine, leading to subnormal enzyme activity despite its presence. nih.gov Measuring enzyme activity is crucial for diagnosing such variants. nih.govmdpi.com

The study of metabolic regulation often involves examining how changes in enzyme levels or activity affect metabolite concentrations to maintain homeostasis. uzh.ch Reversible post-translational modifications, such as acetylation, are emerging as key regulatory mechanisms for metabolic enzymes, including OTC. nih.gov Assays using substrates like H-Orn(carbamoyl)-AMC can help elucidate how these modifications impact catalytic activity and contribute to both normal physiology and disease states. nih.gov

Table 3: Application in Studying Enzymes of Metabolic Homeostasis

| Metabolic Pathway | Enzyme Studied | Relevance of H-Orn(carbamoyl)-AMC | Associated Disorder |

|---|---|---|---|

| Urea Cycle | Ornithine Transcarbamylase (OTC) | As a substrate analogue for related enzymes, it helps in developing assays to measure activity. nih.gov | OTC Deficiency, Hyperammonemia. patsnap.comnih.gov |

| Amino Acid Metabolism | Arginase, Nitric Oxide Synthase | The citrulline moiety is central to the function of these enzymes. | Argininemia, various vascular and neurological disorders. |

| General Metabolism | Various Hydrolases/Proteases | Serves as a general substrate to probe for enzymatic activity in metabolic profiling studies. mdpi.com | Various metabolic syndromes, liver and muscle diseases. mdpi.com |

Biochemical Mechanisms and Interactions Involving H Orn Carbamoyl Amc

Enzymatic Hydrolysis of the Carbamoyl (B1232498) Linkage

The core mechanism of H-Orn(carbamoyl)-AMC as a substrate involves the enzymatic cleavage of a covalent bond, which liberates the fluorescent AMC group. This hydrolysis is typically catalyzed by specific classes of enzymes known as proteases or amidases.

The cleavage of fluorogenic peptide substrates is a well-established method for determining the specificity of proteases. nih.gov In these substrates, an amino acid or peptide is linked to 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond. merckmillipore.com The enzymatic hydrolysis of this bond indicates the presence of a specific protease activity.

Proteases exhibit high specificity for the amino acid residues at the cleavage site, particularly the residue at the P1 position (the amino acid directly linked to the leaving group). For example, trypsin-like serine proteases preferentially cleave substrates that have a basic amino acid, such as arginine, at the P1 position. nih.gov Similarly, the cysteine proteases papain and cruzain show a modest preference for arginine at the P1 position, despite their generally broad substrate specificity. nih.gov Granzyme B, a serine protease, is notable for its distinct preference for aspartic acid at the P1 site. nih.gov The specificity can be so precise that even structurally similar amino acids, like aspartic acid and glutamic acid, can be distinguished. nih.gov While direct studies on H-Orn(carbamoyl)-AMC are limited, the presence of ornithine, a basic amino acid, suggests it would be a substrate for proteases that recognize and cleave after basic residues.

Several factors beyond the P1 residue influence an enzyme's ability to recognize and cleave a substrate like H-Orn(carbamoyl)-AMC.

Extended Substrate Binding Sites (P2, P3, etc.): The amino acid residues adjacent to the P1 site also play a crucial role. For instance, the presence of a bulky hydrophobic residue at the P2 position of a Z-Phe-Arg-AMC substrate was found to significantly decrease the rate of hydrolysis by a trypsin-like serine protease from Anisakis simplex. nih.gov

Linker Structure: The nature of the chemical linker connecting the recognition sequence to the fluorophore can impact substrate affinity and selectivity. The linker's structure can influence steric interactions within the enzyme's active site. rsc.org Studies on cyclic peptide inhibitors have shown that even a minor change, such as the addition of a single methylene (B1212753) group in the linker, can alter inhibitory potency by over 20-fold, highlighting the linker's importance in pre-organizing the substrate for optimal interaction with the enzyme. nih.gov

Physicochemical Properties: Factors such as hydrophobicity can be critical. Structure-activity relationship studies on dual histamine (B1213489) H2 and gastrin receptor antagonists involved modifying hydrophobicity to improve oral absorbability, demonstrating how this property influences molecular interactions. nih.gov General factors like exercise duration and intensity, diet, and age can also influence substrate oxidation during metabolism. nih.gov

Fluorescence Enhancement Mechanism of 7-Amino-4-methylcoumarin (AMC)

The utility of H-Orn(carbamoyl)-AMC and other similar substrates is derived from the photophysical properties of the 7-amino-4-methylcoumarin (AMC) fluorophore. When conjugated to the ornithine residue, the AMC group is in a quenched state with minimal fluorescence. Enzymatic cleavage releases the free AMC molecule, resulting in a dramatic increase in fluorescence. merckmillipore.comiris-biotech.de

Free 7-amino-4-methylcoumarin is a highly fluorescent compound that emits light in the blue region of the visible spectrum. medchemexpress.com In its conjugated, uncleaved state (as part of a peptide-AMC substrate), the fluorophore exhibits weak fluorescence and its absorption and emission wavelengths are shorter. iris-biotech.de Upon enzymatic hydrolysis, the liberated AMC shows a significant shift to longer wavelengths (a red-shift) and a substantial increase in fluorescence quantum yield, which can be up to 700-fold greater than the conjugated form. iris-biotech.de This large Stokes shift and high photostability make AMC an excellent reporter for enzymatic assays. iris-biotech.de

| State | Excitation Maxima (nm) | Emission Maxima (nm) | Relative Fluorescence |

|---|---|---|---|

| Conjugated AMC (Peptide-AMC) | ~325-342 | ~390-400 | Low |

| Free AMC | ~350-380 | ~430-460 | High |

This table summarizes the general spectroscopic properties of 7-amino-4-methylcoumarin (AMC) in its conjugated and free forms, based on data from multiple sources. nih.govmerckmillipore.comiris-biotech.demedchemexpress.combachem.comeurogentec.com

A key advantage of using AMC-based substrates is that the fluorescence of the released AMC molecule is stable over a wide pH range. The fluorescence is reported to be independent of pH from approximately pH 4 to 10. bachem.comaatbio.com Other studies have confirmed that AMC functions well in assays between pH 3 and 11, although its fluorescence can be significantly diminished under highly acidic (below pH 2) or highly alkaline (above pH 11) conditions. sfrbm.orgresearchgate.net This broad range of pH stability ensures that the fluorescence signal is a reliable measure of enzymatic activity and is not skewed by minor fluctuations in the pH of the assay buffer, making it suitable for a diverse array of proteases that have different optimal pH requirements. sfrbm.org

Structure-Activity Relationship Studies for H-Orn(carbamoyl)-AMC and its Analogs

Structure-activity relationship (SAR) studies are essential for optimizing enzyme substrates and designing potent, selective inhibitors. Such studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity.

While specific SAR studies focused exclusively on H-Orn(carbamoyl)-AMC are not extensively documented in the reviewed literature, research on analogous compounds provides significant insight. A relevant example involves derivatives of citrullyl-7-amino-4-methylcoumarin (Cit-AMC). researchgate.net Citrulline is structurally very similar to carbamoyl-ornithine. In these studies, various derivatives, such as Z-Phe-Cit-AMC and Z-Gly-Phe-Cit-AMC, were synthesized and tested as substrates for plant cysteine proteinases. The results demonstrated that these modified peptides could serve as effective substrates, indicating that the core Cit-AMC structure is amenable to modification for tuning enzyme specificity. researchgate.net

General principles from other SAR studies on enzyme substrates and inhibitors are also applicable:

Modification of Hydrophobicity: Altering a molecule's hydrophobicity by incorporating hydrophilic groups or replacing hydrophobic moieties can significantly impact its interaction with a target receptor or enzyme. nih.gov

Linker Modification: The linker connecting a recognition motif to a reporter or another functional group is a critical determinant of activity. Studies on cyclic peptide inhibitors for the Zika virus protease, which used linkers containing ornithine (Orn), demonstrated that the ring size and composition of the macrocycle dramatically influence inhibitory potency. nih.gov

Amino Acid Substitution: As discussed previously, the identity of the amino acids at the P1, P2, and other positions is a primary determinant of substrate specificity for many proteases. nih.govnih.gov Combinatorial libraries of substrates with variations at these positions are a powerful tool for profiling protease specificity and designing optimized substrates. nih.gov

These examples underscore the importance of systematic structural modification in developing highly specific and efficient enzyme substrates based on the AMC fluorophore.

Impact of Amino Acid Residues on Enzyme Selectivity

The selectivity of an enzyme for a particular substrate like H-Orn(carbamoyl)-AMC is fundamentally governed by the specific interactions between the substrate's amino acid residue and the amino acid residues lining the enzyme's active site. Proteases have specificity pockets, or subsites (e.g., S1, S2, S3), that accommodate the corresponding residues of the substrate (P1, P2, P3). The chemical and structural properties of the amino acids within these pockets dictate which substrates can bind and be cleaved efficiently.

H-Orn(carbamoyl)-AMC is a substrate for several classes of proteases, including certain cysteine proteases like legumain, cathepsins, and bleomycin (B88199) hydrolase. bachem.comnih.gov The citrulline residue of H-Orn(carbamoyl)-AMC typically occupies the S1 subsite of the target enzyme. The enzyme's preference for citrulline over other amino acids is determined by the specific residues in this S1 pocket.

The broader substrate specificity of an enzyme is often determined by interactions at subsites beyond S1. Studies using libraries of fluorogenic substrates reveal how residues at the P2, P3, and P4 positions influence cleavage rates, which in turn reflects the composition of the enzyme's corresponding S2, S3, and S4 pockets. For example, the protease legumain, which cleaves after asparagine, also shows tolerance for neutral amino acids like citrulline in the P2 position. nih.gov Research on chymotrypsin (B1334515) has demonstrated that its specificity is not only affected by hydrophobicity and aromaticity but also by the structural size of the amino acid residues in the substrate. researchgate.net Similarly, profiling of the cysteine protease cruzain and the serine protease plasmin showed distinct preferences for specific amino acids at the P2 and P4 positions, highlighting the role of the enzyme's extended active site in substrate selection. nih.gov

The influence of substrate amino acid residues on enzyme selectivity is quantified by kinetic parameters. The table below illustrates this principle using chymotrypsin as an example, showing how different amino acids at a specific position in a peptide-AMC substrate affect the reaction velocity.

Table 1. Impact of P1 Amino Acid Residue on Chymotrypsin Activity. nih.gov

| Substrate (H₂N-Ala-Ala-XXX-AMC) | P1 Residue (XXX) | Key Feature | Relative Reaction Velocity |

|---|---|---|---|

| H₂N-Ala-Ala-Phe-AMC | Phenylalanine (Phe) | Aromatic | Highest |

| H₂N-Ala-Ala-Cha-AMC | Cyclohexylalanine (Cha) | High Hydrophobicity, Non-aromatic | High |

| H₂N-Ala-Ala-AEH-AMC | 2-amino-4-ethylhexanoic acid (AEH) | High Hydrophobicity, Branched Side Chain | Low |

| H₂N-Ala-Ala-Leu-AMC | Leucine (Leu) | Aliphatic | Lowest |

Conformational Aspects of Enzyme-Substrate Binding

The binding of a substrate such as H-Orn(carbamoyl)-AMC to an enzyme is not a simple lock-and-key event but a dynamic process that often involves significant conformational changes in the enzyme's structure. This "induced fit" mechanism is crucial for aligning the catalytic residues correctly and shielding the reaction from the surrounding solvent.

A prime example of this is seen in ornithine transcarbamoylase (OTC), an enzyme that catalyzes the reaction between carbamoyl phosphate (B84403) (CP) and L-ornithine. plos.org While not a protease, its interaction with ornithine provides a clear model for the conformational changes relevant to H-Orn(carbamoyl)-AMC binding. The E. coli OTC enzyme is a trimer, with each subunit composed of a CP binding domain and an L-ornithine binding domain. pnas.orgnih.gov Upon binding of a substrate analog, the enzyme undergoes a dramatic conformational change where the two domains close over the active site. pnas.orgnih.govnih.gov This domain closure is accompanied by significant movement in specific regions, such as the "240s loop," which undergoes the largest conformational shift. pnas.orgnih.govnih.gov

This movement facilitates a network of new interactions between the substrate and specific amino acid residues of the enzyme, stabilizing the transition state. In the case of E. coli OTC complexed with a bisubstrate analog, numerous residues from both domains and even from an adjacent subunit are brought into position to interact with the bound ligand. pnas.orgnih.govnih.gov

Another relevant example is cathepsin B, a cysteine protease. hzdr.de A unique feature of cathepsin B is the "occluding loop," a flexible segment of about 20 amino acids that can cover part of the active site cleft. nih.govnih.gov In its "closed" conformation, the loop restricts the active site, conferring exopeptidase activity. nih.govhzdr.de The binding of certain substrates or inhibitors can displace this loop, inducing a more "open" conformation that allows the enzyme to act as an endopeptidase. hzdr.denih.govunifesp.br This movement is stabilized by interactions with specific residues, such as His110 and His111 within the loop, which can form salt bridges crucial for its function. nih.govunifesp.brcapes.gov.br

The table below summarizes the key amino acid residues in E. coli ornithine transcarbamoylase that are involved in binding a substrate analog and the resulting conformational changes.

Table 2. Key Residues and Conformational Changes in E. coli Ornithine Transcarbamoylase Upon Substrate Analog Binding. plos.orgpnas.orgnih.govnih.gov

| Interacting Residues | Domain/Location | Interaction with Substrate Analog | Associated Conformational Change |

|---|---|---|---|

| Lys-53, Ser-55, Thr-56, Arg-57, Thr-58 | Carbamoyl Phosphate Domain | Interact with the phosphonate (B1237965) and ornithine moieties | Closure of the two domains over the active site, shielding it from solvent. The 240s loop undergoes the largest structural shift. pnas.orgnih.govnih.gov |

| Arg-106, His-133, Arg-319 | Carbamoyl Phosphate Domain | Form hydrogen bonds with the acetyl group's carbonyl oxygen | |

| Asn-167, Asp-231, Met-236, Leu-274 | Ornithine Binding Domain | Interact with various parts of the ornithine moiety | |

| Gln-82, Lys-86 | Adjacent Subunit | Contribute to binding at the subunit interface |

Advanced Analytical Techniques in H Orn Carbamoyl Amc Research

Spectroscopic Characterization of H-Orn(carbamoyl)-AMC and its Cleavage Products

Spectroscopy is fundamental to understanding the behavior of H-Orn(carbamoyl)-AMC in biochemical assays. By analyzing how the molecule and its derivatives interact with electromagnetic radiation, researchers can gain insights into reaction progress and molecular structure.

Fluorescence spectroscopy is a cornerstone technique for studying enzyme kinetics using H-Orn(carbamoyl)-AMC. The methodology is based on the significant change in fluorescence upon enzymatic cleavage of the substrate. The intact H-Orn(carbamoyl)-AMC molecule, which features a peptide bond between the L-ornithine derivative and 7-amino-4-methylcoumarin (B1665955) (AMC), exhibits minimal fluorescence as the AMC fluorophore is in a quenched state. nih.govnih.gov

Enzymatic hydrolysis of the scissile amide bond liberates the free AMC moiety. jasco-global.comhzdr.de This cleavage event results in a substantial increase in fluorescence intensity, which can be monitored continuously. nih.gov The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction, allowing for the real-time determination of kinetic parameters such as reaction velocity and the Michaelis-Menten constant (Kₘ). jasco-global.comnih.gov This approach is widely used in high-throughput screening for enzyme inhibitors and for detailed kinetic characterization of proteases. ubpbio.comnih.gov

The released AMC product has distinct excitation and emission maxima, which are utilized for its detection. mdpi.com While specific values can vary slightly depending on buffer conditions and instrumentation, they are generally found within a consistent range.

| Parameter | Wavelength Range (nm) | Reference |

|---|---|---|

| Excitation Maximum (λex) | 360 - 390 | nih.govjasco-global.comubpbio.com |

| Emission Maximum (λem) | 440 - 460 | jasco-global.comubpbio.commdpi.com |

Mass spectrometry is an indispensable tool for the unambiguous identification and characterization of H-Orn(carbamoyl)-AMC and its cleavage products. It provides precise mass-to-charge ratio (m/z) information, confirming the molecular weight and integrity of the substrate and verifying the identity of the products formed during enzymatic reactions. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules like peptides and their derivatives. oup.comrsc.org In the context of H-Orn(carbamoyl)-AMC research, ESI-MS is used to confirm the identity and purity of the synthetic substrate. Following an enzymatic assay, ESI-MS can be used to analyze the reaction mixture. The technique can detect the disappearance of the substrate's molecular ion and the appearance of ions corresponding to the cleavage products: the peptide fragment (H-Orn(carbamoyl)-OH) and the liberated fluorophore (AMC). oup.complos.org This provides definitive confirmation of the enzymatic cleavage. ESI is often coupled with liquid chromatography (LC) to separate the components of the mixture before mass analysis, providing enhanced clarity and quantitative data. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique used in this field. It is known for its high sensitivity and tolerance for complex mixtures. mdpi.com Samples are co-crystallized with a matrix material that absorbs laser energy, promoting soft ionization of the analyte. nih.gov The time it takes for the resulting ions to travel through a flight tube to the detector is used to determine their m/z. shimadzu.com MALDI-TOF is highly effective for verifying the molecular weight of the intact H-Orn(carbamoyl)-AMC substrate. It is also used to identify the products of enzymatic cleavage by detecting the specific m/z peaks of the expected fragments. nih.govscielo.br

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| H-Orn(carbamoyl)-AMC | C₁₆H₂₀N₄O₄ | 332.15 | 333.16 |

| 7-amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.06 | 176.07 |

| H-Orn(carbamoyl)-OH (Citrulline) | C₆H₁₃N₃O₃ | 175.09 | 176.10 |

Note: The expected ion is the protonated molecule [M+H]⁺, which is commonly observed in positive ion mode ESI-MS and MALDI-TOF MS.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the definitive structural elucidation of organic compounds, including H-Orn(carbamoyl)-AMC. slideshare.netresearchgate.net It provides detailed information about the atomic arrangement and chemical environment of nuclei within a molecule.

Proton (¹H) NMR spectroscopy reveals the structure of a molecule by detecting the chemical environment of its hydrogen atoms (protons). jchps.comyoutube.com The spectrum provides key information through chemical shifts (δ), signal integration (number of protons), and splitting patterns (neighboring protons). For H-Orn(carbamoyl)-AMC, a ¹H NMR spectrum would be used to confirm the successful synthesis and structural integrity of the molecule. Specific proton signals corresponding to the coumarin (B35378) aromatic rings, the methyl group on the coumarin, the ornithine backbone, and the carbamoyl (B1232498) group protons would be identified and assigned. rsc.orgipb.pt Any deviation from the expected spectrum could indicate impurities or structural isomers.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Coumarin Aromatic Protons | ~6.5 - 8.0 | Multiplet |

| Coumarin Methyl (CH₃) Protons | ~2.4 | Singlet |

| Ornithine α-CH Proton | ~4.0 - 4.5 | Multiplet |

| Ornithine Side Chain Protons (β, γ, δ-CH₂) | ~1.5 - 3.5 | Multiplet |

| Carbamoyl (-CONH₂) Protons | ~5.5 - 6.5 | Broad Singlet |

| Amide (Orn-AMC) NH Proton | ~8.0 - 9.0 | Singlet/Doublet |

Note: Predicted values are estimates and can vary based on the solvent and instrument frequency. Multiplicity (e.g., singlet, doublet, multiplet) depends on the number of neighboring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon (13C) NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique used to determine the carbon skeleton of a molecule. In the context of H-Orn(carbamoyl)-AMC, 13C NMR provides valuable information about the number of non-equivalent carbons and their electronic environments. ksu.edu.sacareerendeavour.com The chemical shift of each carbon atom is influenced by factors such as hybridization and the electronegativity of neighboring atoms. pressbooks.publibretexts.org

The 13C NMR spectrum of a molecule presents signals for each unique carbon atom. ksu.edu.sa The chemical shifts are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). pressbooks.pub The general chemical shift ranges for different types of carbon atoms are well-established. For instance, sp3 hybridized carbons in alkyl groups typically appear in the range of 10–40 ppm, while sp2 hybridized carbons in aromatic rings and alkenes are found further downfield between 110–140 ppm. careerendeavour.com Carbonyl carbons, due to both sp2 hybridization and the presence of a double bond to an electronegative oxygen atom, exhibit the largest chemical shifts, generally appearing in the 170–220 ppm region. pressbooks.pub

In H-Orn(carbamoyl)-AMC, one would expect to see a distinct signal for each carbon atom in the ornithine, carbamoyl, and aminomethylcoumarin (AMC) moieties, unless there is chemical equivalence. The electronegative nitrogen and oxygen atoms throughout the molecule will cause a downfield shift for the adjacent carbon atoms. ksu.edu.salibretexts.org

Below is a hypothetical data table illustrating the expected 13C NMR chemical shifts for H-Orn(carbamoyl)-AMC. The exact values would be determined experimentally.

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

| C=O (Amide) | Carbamoyl | ~160-180 |

| C=O (Amide) | Ornithine Backbone | ~170-180 |

| Aromatic C-O | AMC | ~150-160 |

| Aromatic C-N | AMC | ~140-150 |

| Aromatic C-H | AMC | ~110-130 |

| Aromatic C (bridged) | AMC | ~120-140 |

| CH (alpha-carbon) | Ornithine | ~50-60 |

| CH2 (delta-carbon) | Ornithine | ~40-50 |

| CH2 (beta, gamma) | Ornithine | ~20-35 |

| CH3 | AMC | ~15-25 |

This table is for illustrative purposes and actual chemical shifts may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectrum that acts as a molecular fingerprint. wiley.com The position, intensity, and shape of the absorption bands provide information about the different functional groups.

For H-Orn(carbamoyl)-AMC, IR spectroscopy can confirm the presence of key functional groups such as N-H, C=O, C-N, and aromatic C=C bonds. The carbonyl (C=O) stretching vibration is particularly prominent and intense in IR spectra. spectroscopyonline.com

Key expected IR absorption bands for H-Orn(carbamoyl)-AMC include:

N-H Stretching: Amine and amide groups will show stretching vibrations in the region of 3300-3500 cm-1. Primary amines (R-NH2) typically show two bands in this region. libretexts.org

C-H Stretching: Aromatic C-H bonds absorb in the 3010-3100 cm-1 range, while aliphatic C-H bonds are found between 2850-2960 cm-1. libretexts.orguniroma1.it

C=O Stretching: The amide and carbamoyl carbonyl groups will exhibit strong absorption bands in the range of 1630-1740 cm-1. spectroscopyonline.comuniroma1.it The exact position can be influenced by conjugation and hydrogen bonding.

Aromatic C=C Stretching: The aromatic rings of the AMC moiety will show several bands of variable intensity in the 1450-1600 cm-1 region. uniroma1.it

N-H Bending: Amine and amide N-H bending vibrations typically appear in the 1550-1650 cm-1 range. uniroma1.it

C-N Stretching: The stretching vibrations for C-N bonds are usually found in the 1000-1350 cm-1 region. uniroma1.it

The following table summarizes the expected characteristic IR absorption bands for H-Orn(carbamoyl)-AMC.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine/Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3010-3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium-Strong |

| Carbonyl (Amide/Carbamoyl) | C=O Stretch | 1630-1740 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Variable |

| Amine/Amide | N-H Bend | 1550-1650 | Medium |

| C-N | C-N Stretch | 1000-1350 | Medium |

This table provides general ranges for IR absorptions and specific values can vary.

Chromatographic Methods for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of a wide range of compounds, including peptides and small molecules like H-Orn(carbamoyl)-AMC. kromasil.com This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. psu.edu For purification, HPLC offers high resolution and efficiency, enabling the isolation of the target compound from impurities. kromasil.com For purity assessment, HPLC provides a quantitative measure of the compound's homogeneity. psu.edu

Reverse-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of peptide-like molecules. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive like trifluoroacetic acid (TFA). nih.gov Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.

The purity of H-Orn(carbamoyl)-AMC can be determined by analyzing the chromatogram. A single, sharp, and symmetrical peak is indicative of a highly pure sample. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

A typical HPLC analysis of H-Orn(carbamoyl)-AMC would involve the following parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A time-dependent linear gradient from low to high %B |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV Absorbance at specific wavelengths (e.g., 220 nm for peptide bonds, and a wavelength corresponding to the AMC fluorophore, ~325 nm) |

| Injection Volume | 10-20 µL |

The retention time of H-Orn(carbamoyl)-AMC would be a characteristic value under specific chromatographic conditions.

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size, or more accurately, their hydrodynamic volume. shimadzu.combio-rad.com The stationary phase consists of porous beads. shimadzu.com Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. bio-rad.com

SEC is a gentle technique as it does not involve binding to the stationary phase, making it suitable for the analysis of biomolecules that might be sensitive to harsh conditions. cytivalifesciences.com It is often used as a final "polishing" step in a purification scheme to remove aggregates or small molecule impurities. bio-rad.com For a relatively small molecule like H-Orn(carbamoyl)-AMC, SEC could be employed to separate it from any high-molecular-weight contaminants or very small impurities.

The resolution in SEC is dependent on several factors including the particle size of the stationary phase, pore size, column dimensions, and flow rate. bio-rad.com Modern advancements have led to the development of ultra-high performance size-exclusion chromatography (UHPSEC) which utilizes columns with smaller particles (sub-3 µm) to achieve faster and more efficient separations. americanpharmaceuticalreview.com

A typical SEC experiment for H-Orn(carbamoyl)-AMC might involve the following:

| Parameter | Condition |

| Column | SEC column with an appropriate pore size for small molecules |

| Mobile Phase | An aqueous buffer (e.g., phosphate-buffered saline) |

| Flow Rate | A moderate flow rate to ensure good resolution bio-rad.com |

| Detection | UV Absorbance or Fluorescence |

| Calibration | The column is typically calibrated with a set of standards of known molecular weights to create a calibration curve of elution volume versus log(molecular weight). bio-rad.com |

By comparing the elution volume of H-Orn(carbamoyl)-AMC to the calibration curve, an estimation of its molecular weight can be obtained.

Q & A

Q. What advanced techniques validate H-Orn(carbamoyl)-AMC’s role in ROS scavenging during host-pathogen interactions?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.